1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral and anticancer agent.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including viral infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the piperazine moiety. Similar compounds include:
- 5-bromo-1H-indole
- 3,5-dimethoxybenzoyl derivatives
- Piperazine-containing indole derivatives
Properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-16-4-6-21-20(12-16)24(18(14-26)15-27-21)29-10-8-17(9-11-29)25(30)28-22-7-5-19(31-2)13-23(22)32-3/h4-7,12-13,15,17H,8-11H2,1-3H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDUOYVHHPTCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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